Ethyl 2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
Ethyl 2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2,4-dichlorophenoxyacetamido group at position 5 and an ethyl thioacetate moiety at position 2.
Properties
IUPAC Name |
ethyl 2-[[5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O4S2/c1-2-22-12(21)7-24-14-19-18-13(25-14)17-11(20)6-23-10-4-3-8(15)5-9(10)16/h3-5H,2,6-7H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLSUIRBICITFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d) compounds, which are known to target broad-leaved weeds.
Mode of Action
Based on its structural similarity to 2,4-d compounds, it can be inferred that it might act as a synthetic auxin. Auxins are plant hormones that regulate growth. Synthetic auxins like 2,4-D can cause uncontrolled cell division and damage vascular tissue, leading to the death of the plant.
Biochemical Pathways
As a potential synthetic auxin, it may affect the auxin signaling pathway, leading to uncontrolled cell division and growth.
Pharmacokinetics
2,4-d compounds are known to be highly soluble in water and have a low potential to leach to groundwater. This suggests that similar compounds may have good bioavailability.
Result of Action
As a potential synthetic auxin, it may cause uncontrolled cell division and growth, leading to the death of the plant.
Action Environment
2,4-d compounds are known to be non-persistent in soil but may persist in aquatic systems under certain conditions. This suggests that similar compounds may also be influenced by environmental factors such as soil type and water presence.
Biological Activity
Ethyl 2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound with significant biological activity, particularly in pharmaceutical applications. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a thiadiazole core linked to a dichlorophenoxy acetamido moiety. Its molecular formula is C₁₄H₁₄Cl₂N₂O₃S. The synthesis typically involves multi-step reactions including:
- Formation of Thiadiazole : The initial step involves the reaction of appropriate thioketones with hydrazine derivatives.
- Acetamido Group Introduction : The acetamido group is introduced through acylation reactions.
- Esterification : Finally, the compound is esterified with ethyl chloroacetate to yield the final product.
The purity and structure of the synthesized compound can be confirmed using techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR) .
Anticancer Properties
Research indicates that compounds containing the thiadiazole moiety exhibit notable anticancer activities. For instance, similar thiadiazole derivatives have shown cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). One study reported an IC₅₀ value of 29 μM for a structurally related thiadiazole derivative against HeLa cells, suggesting significant potential for this compound in cancer therapy .
Anti-inflammatory Activity
This compound has been studied for its anti-inflammatory properties. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. Inhibition of COX-2 has implications for treating conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Studies have shown that derivatives with similar structures possess activity against various bacteria and fungi. For example, related compounds have been effective against Staphylococcus aureus and Candida albicans . The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Research Findings and Case Studies
| Study | Findings | Cell Lines Tested |
|---|---|---|
| Zvenihorodska et al., 2010 | Significant cytotoxicity with IC₅₀ values reported | MCF-7, HeLa |
| Gupta et al., 2007 | Antimicrobial activity against S. aureus and E. faecalis | Bacterial strains |
| PMC8562411 | Anti-inflammatory effects via COX-2 inhibition | In vitro studies |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound with biological targets. These studies suggest that the compound can effectively compete with natural substrates at the active sites of enzymes like dihydrofolate reductase (DHFR), which is crucial in cancer treatment strategies .
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| LogP | 4.1682 |
| LogD | 1.846 |
| Polar Surface Area | 102.282 Ų |
| Hydrogen Bond Acceptors | 11 |
| Hydrogen Bond Donors | 2 |
Antimicrobial Activity
Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. Ethyl 2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate has been evaluated for its efficacy against various bacterial strains. A study demonstrated that the compound effectively inhibited the growth of resistant strains of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .
Anti-inflammatory Properties
The compound's structural similarity to other anti-inflammatory agents indicates its potential in treating inflammatory diseases. Research on related compounds has shown that they can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
Case Study: Anti-cancer Activity
A notable case study involved the synthesis of this compound and its evaluation for cytotoxic effects on cancer cell lines. The compound exhibited promising results in reducing cell viability in breast cancer cells (MCF-7), indicating potential for further development as an anticancer therapeutic .
Herbicidal Activity
The dichlorophenoxy group in the compound is known for its herbicidal properties. This compound has been tested for its ability to control weeds in agricultural settings. Field trials indicated that the compound effectively reduced weed biomass without harming crop yield .
Pest Control
In addition to herbicidal properties, this compound has shown effectiveness against certain pests. Studies have reported that formulations containing this compound significantly decreased pest populations in crops such as corn and soybeans .
Bioremediation Potential
The compound's ability to degrade environmental pollutants has been explored in bioremediation studies. Research indicates that it can facilitate the breakdown of chlorinated organic compounds in contaminated soils and water bodies, thereby improving environmental health .
Case Study: Soil Microbial Dynamics
A study focusing on soil microbial communities demonstrated that the application of this compound altered microbial dynamics positively. Enhanced microbial activity was observed following treatment, suggesting its role in promoting soil health and fertility .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other 1,3,4-thiadiazole derivatives allow for comparative analysis of physicochemical properties and bioactivity. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations
Melting Points: Analogs with aromatic thioethers (e.g., 5e, 5j in ) exhibit higher melting points (132–170°C), suggesting stronger intermolecular interactions than the target compound’s ethyl thioacetate group.
Synthetic Accessibility
- The ethyl thioacetate group is commonly introduced via nucleophilic substitution or thiol-disulfide exchange reactions (e.g., ), similar to methods used for analogs in .
Table 2: Bioactivity Comparison
Key Observations
Antifungal Potential Analogs with oxadiazole-thiadiazole hybrids () show potent activity against Candida spp., likely due to ergosterol biosynthesis inhibition. The dichlorophenoxy group in the target compound may enhance this activity compared to methoxy or fluorinated analogs.
Cytotoxicity
- Compound 44 () exhibited low cytotoxicity (<10% inhibition), suggesting that electron-donating groups (e.g., methoxy) may reduce potency. The electron-withdrawing dichloro substituent in the target compound could modulate this profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
